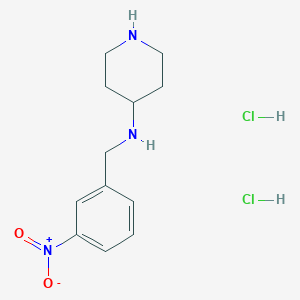

N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Inhibition of Nucleoside Transport Proteins

Compounds with structures resembling N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride have been evaluated for their ability to inhibit nucleoside transport proteins, crucial for various biochemical processes. For instance, derivatives of 4-nitrobenzylthioinosine, a known inhibitor of the nucleoside transport protein ENT1, have been synthesized and assessed. These derivatives, particularly those with alkylamine substituents, showed enhanced affinity for the transport protein, indicating the potential of nitrobenzyl and piperidine groups in modulating protein interactions (Tromp et al., 2005).

Selective Functionalization of sp(3) C-H Bonds

The selective functionalization of sp(3) C-H bonds adjacent to nitrogen atoms has been reported using (diacetoxyiodo)benzene. This process, applied to piperidine derivatives, results in the formation of various functionalized piperidines. Such transformations underscore the role of nitrobenzyl and piperidine-like structures in synthetic chemistry for generating complex molecules with specific functional groups (Shu et al., 2009).

Formation of H-bonded Ionic Associates

The reaction of 5-nitrosalicylaldehyde with secondary amines, including piperidine, leads to the formation of H-bonded ionic associates. This study provides insights into the interaction of nitro-substituted compounds with amines, contributing to our understanding of molecular complex formation and stability (Ukhin et al., 1995).

Suppression of N-nitrosating Reactions

Nitrobenzyl derivatives have been studied for their ability to suppress N-nitrosation, a reaction with potential mutagenic and carcinogenic implications. The understanding of how such compounds interact with nitrosating agents can inform the development of inhibitors for harmful chemical reactions (Kono et al., 1995).

Synthesis of Bifunctional Tetraaza Macrocycles

The synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines demonstrates the utility of nitrobenzyl and piperidine-like structures in creating complex molecules with applications in chelation therapy and diagnostic imaging. These compounds serve as precursors to poly(amino carboxylate) chelating agents, highlighting their importance in medicinal chemistry (McMurry et al., 1992).

Safety And Hazards

The safety data sheet for “N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride” suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken, including removing the person to fresh air, rinsing skin or eyes with water, and seeking medical attention if necessary .

properties

IUPAC Name |

N-[(3-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c16-15(17)12-3-1-2-10(8-12)9-14-11-4-6-13-7-5-11;;/h1-3,8,11,13-14H,4-7,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBSJUHPVGNKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine](/img/structure/B2962190.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2962194.png)

![3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2962205.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2962209.png)

![1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone](/img/structure/B2962212.png)